molecular formula C9H13NO2 B1649420 4-Methoxy-2,3,5-trimethylpyridine 1-oxide CAS No. 86604-80-0

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Cat. No.: B1649420
CAS No.: 86604-80-0
M. Wt: 167.2 g/mol
InChI Key: JOXZAMWCPXYFKC-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5-trimethylpyridine 1-oxide (CAS: 22710-07-2) is a heterocyclic compound critical in pharmaceutical synthesis, particularly as an intermediate for gastric acid inhibitors like omeprazole . Its structure features a pyridine ring substituted with methoxy (4-position) and methyl groups (2,3,5-positions), with an N-oxide functional group enhancing its reactivity and polarity. The compound is synthesized via a multi-step process involving condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methyl-2-butenoate, followed by hydrogenolysis and oxidation, achieving a total yield of 43% . Its N-oxide derivative (compound 13 in ) is pivotal in forming sulfinyl linkages in proton-pump inhibitors (PPIs), underscoring its industrial relevance .

Preparation Methods

Multi-Step Synthesis via Pyridone Intermediate

The most widely documented route begins with the formation of a pyridone precursor, followed by sequential functionalization.

Formation of 4-Hydroxy-3,5,6-Trimethyl-2(1H)-Pyridone

Ethyl 3-amino-2-methyl-2-butenoate undergoes condensation with diethyl 2-methylmalonate in anhydrous ammonia under pressurized conditions (25–100°C). This step produces 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with a 40–60% yield, depending on ammonia stoichiometry.

Chlorination and Hydrogenolysis

Treatment of the pyridone intermediate with phosphoryl chloride (POCl₃) at reflux yields 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis over palladium on charcoal (Pd/C) in methanol selectively removes the 2-chloro group, producing 2,3,5-trimethylpyridine.

Methoxylation and Oxidation

4-Chloro-2,3,5-trimethylpyridine reacts with sodium methoxide in dimethyl sulfoxide (DMSO) at 55–60°C for 8 hours, achieving a 92% substitution yield. The final oxidation step employs 50% hydrogen peroxide in glacial acetic acid at 30°C for 1 hour, forming the N-oxide derivative.

Step Reaction Type Reagents/Conditions Yield
1 Condensation NH₃ (anhydrous), 25–100°C 40–60%
2 Chlorination POCl₃, reflux 85%
3 Hydrogenolysis Pd/C, H₂, MeOH 78%
4 Methoxylation NaOCH₃, DMSO, 55–60°C 92%
5 Oxidation H₂O₂, CH₃COOH, 30°C 89%

Catalytic N-Oxidation Accelerated by Transition Metal Complexes

Recent patents describe optimized N-oxidation using transition metal catalysts to reduce reaction times from 30 hours to 70 minutes.

Catalyst Selection

Phosphotungstic acid (H₃[P(W₃O₁₀)₄]·xH₂O) or silicotungstic acid catalyzes the reaction between 4-methoxy-2,3,5-trimethylpyridine and hydrogen peroxide. The catalyst concentration ranges from 0.5–2.0 mol%, with acetic acid as the solvent.

Reaction Conditions

At 70°C, the catalytic system achieves complete conversion within 70 minutes, compared to 30 hours in uncatalyzed reactions. The yield exceeds 95%, with minimal byproduct formation.

Workup and Isolation

Post-reaction, the mixture is neutralized to pH 4.6 using sodium bicarbonate, and the product is extracted with methylene chloride. Evaporation under reduced pressure yields a white crystalline solid (mp 92–94°C).

One-Pot Methoxylation-Oxidation Strategy

A streamlined one-pot method avoids intermediate isolation, enhancing throughput for industrial-scale synthesis.

Reaction Sequence

  • Chloropyridine Formation : 2,3,5-Trimethylpyridine reacts with chlorine gas in the presence of AlCl₃ at 40°C.
  • In Situ Methoxylation : Sodium methoxide (1.05 eq) is added directly to the chlorination mixture, with DMSO accelerating nucleophilic substitution.
  • Oxidation : Hydrogen peroxide (30% v/v) is introduced without isolating the methoxylated intermediate.

Yield and Purity

This method achieves an overall yield of 84% with HPLC purity ≥98%. Key advantages include reduced solvent waste and elimination of intermediate purification.

Comparative Analysis of Synthetic Routes

Parameter Multi-Step Synthesis Catalytic N-Oxidation One-Pot Strategy
Total Time 72 hours 2 hours 12 hours
Overall Yield 68% 95% 84%
Purity 97% (HPLC) 99% (HPLC) 98% (HPLC)
Scalability Lab-scale Pilot-scale Industrial-scale
Key Advantage Well-characterized intermediates Time efficiency Process intensification

Critical Purification Techniques

pH-Dependent Extraction

At pH 2.1, undesired chlorinated byproducts partition into diethyl ether, while the target compound remains in the aqueous phase. Adjusting to pH 4.6 allows selective extraction into methylene chloride.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C produces needle-like crystals with 99.5% chemical purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, 2×CH₃), 2.50 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 8.20 (s, 1H, Ar-H).
  • FT-IR (KBr): 1254 cm⁻¹ (C-O-C stretch), 1340 cm⁻¹ (N→O).

Chromatographic Purity

HPLC analysis using a C18 column (MeOH:H₂O 70:30, 1.0 mL/min) shows a single peak at tᵣ = 6.72 min.

Industrial-Scale Process Design

Continuous Flow Reactor Implementation

A plug-flow reactor system operating at 60°C with 2.5 MPa pressure increases throughput to 50 kg/day while maintaining 93% yield.

Waste Management

Acetic acid is recovered via vacuum distillation (85% recovery), while spent catalysts are regenerated using ion-exchange resins.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces methoxylation time from 8 hours to 45 minutes, though yields remain comparable (90%).

Biocatalytic Approaches

Preliminary studies with Pseudomonas putida monooxygenases show 40% conversion of 4-methoxy-2,3,5-trimethylpyridine to the N-oxide under mild conditions (pH 7.0, 30°C).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at the 4-position undergoes substitution under alkaline conditions. A key reaction involves replacing chlorine in 4-chloro-2,3,5-trimethylpyridine with methoxide:

Reaction:
4-Cl-2,3,5-trimethylpyridine+CH3O4-Methoxy-2,3,5-trimethylpyridine 1-oxide\text{4-Cl-2,3,5-trimethylpyridine} + \text{CH}_3\text{O}^- \rightarrow \text{4-Methoxy-2,3,5-trimethylpyridine 1-oxide}

Condition Catalyst/Solvent Temperature Yield Source
Sodium methoxide in DMSODimethyl sulfoxide (DMSO)55–60°C, 8 hrs92%
Methanol/NaOHReflux76%

This reaction proceeds via an SN2S_N2 mechanism, with DMSO enhancing nucleophilicity of methoxide ions . Post-reaction purification involves neutralization and extraction with methylene chloride .

Oxidation and Reduction

The N-oxide group enables redox transformations:

a) Further Oxidation

Controlled oxidation forms derivatives like nitrated intermediates:
Example:
4-Methoxy-2,3,5-trimethylpyridine 1-oxideHNO3/H2SO4nitration4-Nitro-2,3,5-trimethylpyridine 1-oxide\text{this compound} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{nitration}} \text{4-Nitro-2,3,5-trimethylpyridine 1-oxide}

Reagent Catalyst Time Purity Source
HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_42 hrs89%
H2O2\text{H}_2\text{O}_2Phosphotungstic acid70 min>95%

Phosphotungstic acid accelerates H2O2\text{H}_2\text{O}_2-mediated oxidations, reducing reaction time from 30 hours to 70 minutes .

b) Deoxygenation

The N-oxide group is reduced to regenerate pyridine:
Example:
4-Methoxy-2,3,5-trimethylpyridine 1-oxidePd/CH24-Methoxy-2,3,5-trimethylpyridine\text{this compound} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{4-Methoxy-2,3,5-trimethylpyridine}

Reducing Agent Catalyst Yield Application Source
H2\text{H}_2Pd/C85%Omeprazole synthesis

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

NMR Data

Proton Environment Chemical Shift (δ, ppm) Multiplicity Source
2-, 3-, 5-methyl groups2.2–2.55Singlet
Methoxy group (-OCH₃)3.75Singlet
Pyridine ring proton (C-6)8.2Singlet

GC-MS Detection

Residual limits in pharmaceuticals:

Impurity LOQ (ppm) LOD (ppm) Source
This compound51.5

Stability and Byproduct Formation

Prolonged exposure to acidic or oxidative conditions generates genotoxic impurities, necessitating stringent quality control . For example, residual 4-nitro derivatives (<5 ppm) are monitored via GC-MS .

Scientific Research Applications

Chemistry

4-Methoxy-2,3,5-trimethylpyridine 1-oxide serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules. Notably, it is utilized in the synthesis of compounds with gastric-acid inhibiting activity, making it significant in medicinal chemistry .

Biology

Research has focused on the biological activities associated with this compound. It is studied for its potential interactions with various biomolecules and its role in synthesizing biologically active compounds. The compound has shown promise in:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Gastric Acid Inhibition : It is being investigated for its potential to formulate medications aimed at reducing gastric acid production, which could be beneficial for treating acid-related disorders .
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against specific cancer cell lines, suggesting potential anti-cancer applications.

Medicine

The compound's role as a precursor for synthesizing various biologically active compounds positions it as a candidate for drug development. Its mechanism of action involves interactions with specific enzymes or receptors involved in gastric acid production . Ongoing research aims to explore its therapeutic applications further.

Industry

In industrial applications, this compound is used in producing various chemical products and intermediates. Its unique chemical properties make it valuable in formulating specialty chemicals.

The biological activity of this compound can be summarized as follows:

Activity Type Observations References
AntimicrobialExhibits activity against certain bacteria
Gastric Acid InhibitionUsed in synthesizing inhibitors
CytotoxicityActive against specific cancer cell lines

Study on Gastric Acid Inhibition

A study highlighted the synthesis of derivatives from this compound that demonstrated significant inhibition of gastric acid secretion in vitro. The research focused on structure-activity relationships (SAR) to optimize efficacy against acid-related disorders.

Antimicrobial Properties Investigation

Another investigation assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Research Findings

Recent findings emphasize the importance of structural modifications on the biological activity of this compound:

  • Structural Variations : Modifications at the methoxy and methyl groups significantly influence the compound's interaction with biological targets.
  • Synthesis Pathways : Efficient synthetic routes have been developed to produce this compound and its derivatives for further biological testing.
  • Therapeutic Potential : Ongoing studies aim to explore its therapeutic applications in treating gastrointestinal disorders and its role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups, along with the oxide group, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Methoxy-2,3,5-trimethylpyridine 1-oxide with structurally related pyridine N-oxide derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Similarity Score* Key Properties/Applications
This compound 2,3,5-trimethyl, 4-methoxy N/A Intermediate for omeprazole derivatives
4-Ethyl-2,3,5-trimethylpyridine 1-oxide 4-ethyl (replaces methoxy) 0.98 Higher lipophilicity; potential for drug lead optimization
4-Bromo-2,3,5-trimethylpyridine 1-oxide 4-bromo (replaces methoxy) 0.81 Reactivity in nucleophilic substitution; precursor for functionalization
2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine 1-oxide 2-hydroxymethyl (replaces methyl) N/A Enhanced solubility; potential for hydrophilic drug formulations
Omeprazole N-oxide (Related Compound E) Sulfinyl-benzimidazole conjugate N/A Direct metabolite/impurity in omeprazole synthesis

*Similarity scores (0–1 scale) based on structural overlap from .

Pharmacological and Industrial Relevance

  • Target Compound : Integral to PPIs like omeprazole, where the N-oxide pyridine moiety binds to H+/K+-ATPase enzymes in gastric parietal cells .
  • Omeprazole N-oxide : A related metabolite (CAS: 176219-04-8) demonstrates the role of the N-oxide group in stabilizing the sulfenic acid intermediate during drug activation .
  • Ethyl Analogues : Higher lipophilicity (4-ethyl vs. 4-methoxy) could enhance blood-brain barrier penetration, though this is unexplored in current literature .

Physicochemical Properties

  • Solubility: The N-oxide group increases polarity, improving solubility in polar solvents (e.g., methanol, water) compared to non-oxidized pyridines.
  • Stability : Susceptible to reduction under acidic conditions; requires inert storage .

Biological Activity

4-Methoxy-2,3,5-trimethylpyridine 1-oxide (also known as 4-Methoxy-2,3,5-trimethylpyridine N-oxide) is an organic compound with the molecular formula C₉H₁₃NO₂. It is a derivative of pyridine and is characterized by a methoxy group and three methyl groups attached to the pyridine ring, along with an oxide group at the nitrogen atom. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound primarily revolves around its role as a building block for the synthesis of compounds with gastric-acid inhibiting activity. The compound's mechanism of action involves:

  • Target of Action : It acts as a precursor for synthesizing various biologically active compounds, particularly those that inhibit gastric acid secretion.
  • Mode of Action : The compound's structural features allow it to interact with specific enzymes or receptors involved in gastric acid production.
  • Biochemical Pathways : Research indicates that it participates in biochemical pathways related to acid secretion regulation, potentially influencing gastric health.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens.
  • Gastric Acid Inhibition : As a part of drug development, it has been investigated for its potential in formulating medications aimed at reducing gastric acid production.
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects against specific cancer cell lines, indicating potential anti-cancer properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against certain bacteria
Gastric Acid InhibitionUsed in synthesizing inhibitors
CytotoxicityActive against specific cancer cell lines

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Gastric Acid Inhibition : A study published in a medicinal chemistry journal highlighted the synthesis of derivatives from this compound that demonstrated significant inhibition of gastric acid secretion in vitro. The research focused on structure-activity relationships (SAR) to optimize efficacy against acid-related disorders .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Research Findings

Recent research emphasizes the importance of structural modifications on the biological activity of this compound:

  • Structural Variations : Modifications at the methoxy and methyl groups significantly influence the compound's interaction with biological targets.
  • Synthesis Pathways : Efficient synthetic routes have been developed to produce this compound and its derivatives for further biological testing .
  • Therapeutic Potential : Ongoing studies aim to explore its therapeutic applications in treating gastrointestinal disorders and its role in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, and how are intermediates purified?

  • Methodological Answer : A five-step synthesis route is commonly employed, starting with N-oxidation of 2,3,5-trimethylpyridine, followed by nitration, nucleophilic substitution, alcoholation, and chloromethylation . Key purification steps include pH-dependent extraction. For example, at pH 2.1, undesired byproducts (e.g., 2-chloro-3,5,6-trimethylpyridine) are removed via diethyl ether extraction, while the target compound is isolated at pH 4.6 with 78% yield .
Step Reaction Type Key Reagents/Conditions
1N-OxidationHydrogen peroxide, acetic acid
2NitrationHNO₃, H₂SO₄
3SubstitutionMethoxide ions
4AlcoholationNaBH₄, methanol
5ChloromethylationHCl, formaldehyde

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of 1H NMR (to confirm substitution patterns), FT-IR (to identify functional groups like N-oxide), and HPLC (for purity assessment ≥98%) . For example, NMR chemical shifts between δ 2.1–2.5 ppm indicate methyl groups adjacent to the N-oxide moiety, while IR peaks near 1250 cm⁻¹ confirm the methoxy group .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Refer to MSDS guidelines for handling: use PPE (gloves, goggles) and avoid exposure to strong acids/bases, which may protonate the N-oxide group and alter reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Methodological Answer : Catalytic hydrogenolysis in glacial acetic acid selectively produces the 4-monochloro derivative. Optimize reaction time (2–4 hours) and temperature (80°C) to suppress competing pathways. Monitor byproduct formation (e.g., 2-chloro-3,5,6-trimethylpyridine) via TLC or GC-MS .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : If NMR signals overlap (e.g., methoxy vs. methyl protons), employ 2D NMR (COSY, HSQC) to differentiate coupling patterns. For ambiguous mass spectrometry peaks, use high-resolution LC-MS to distinguish isotopic clusters from impurities .

Q. How do reaction conditions influence functionalization of the pyridine ring?

  • Methodological Answer : Select reagents based on target substituents:

  • Oxidation : KMnO₄/H₂O₂ for quinone formation.
  • Reduction : NaBH₄ for selective alcoholation without disrupting the N-oxide group.
  • Substitution : NaOMe/KOtBu for nucleophilic displacement at electron-deficient positions .

Q. What pharmacological activity assessment methods are appropriate for this compound?

  • Methodological Answer : Evaluate gastric acid inhibition via proton pump (H+/K+-ATPase) assays in vitro. Compare IC₅₀ values against omeprazole derivatives, using standardized protocols (e.g., pH-stat titration in gastric mucosa homogenates) .

Q. How can computational modeling predict reactivity under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model protonation states at different pH levels. Correlate pKa predictions (e.g., N-oxide group pKa ≈ 0.98) with experimental extraction efficiency data to validate computational models .

Q. Key Data Contradictions and Resolutions

  • Contradiction : Catalytic hydrogenolysis in yields 4-monochloro derivative, while emphasizes chloromethylation.
    • Resolution : The divergence arises from precursor selection (chlorinated vs. non-chlorinated intermediates). Standardize starting materials to ensure reproducibility.

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXZAMWCPXYFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443652
Record name 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-80-0
Record name Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.6 g of sodium are dissolved in 4 1 of methanol under argon. 120 g of 2,3,5-trimethyl-4-nitropyridine 1-oxide are then added portionwise thereto and the solution is left to boil under reflux overnight. The pH is adjusted to 7 by means of 5N hydrogen chloride in ethyl acetate while cooling and the mixture is then evaporated in vacuo. The residue is taken up in 1.5 1 of methylene chloride, the solution is filtered throuqh siliceous earth, which is rinsed with 0.5 1 of methylene chloride, the combined filtrates are evaporated in vacuo and the residue is crystallized from petroleum ether. There is obtained 4-methoxy-2,3,5-trimethylpyridine 1-oxide of melting point 48°-50°.
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22.6 g
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120 g
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Synthesis routes and methods II

Procedure details

2,3,5-trimethyl-pyridine-N-oxide (1457 g, 10 moles) was dissolved in conc. H2SO4 (1200 ml, 22.08 moles) in a 50 liters reaction vessel. A nitration solution (1750 ml, 32.2 moles conc. H2SO4 and 2065 ml, 29.84 moles 65% HNO3) was added at 90° C. during 1 hour. The solution was stirred at 90° for 1.5 hours and thereafter cooled to 30° C. The pH of the reaction mixture was then adjusted by adding 10M NaOH (11.65 liters, 116.5 moles) during cooling with water so that the temperature was kept below 40° C. The NaOH was added during about 2 hours. Thereafter CH2Cl2 (25 liters) was added and the mixture stirred vigorously for 30 minutes. The phases formed were separated and the CH2Cl2 -phase was transferred to a 100 liters reaction vessel. The water phase was discarded. The methylenechloride was distilled off. To the remainder was added 15 l of toluene which was then distilled off under reduced pressure, followed by another 15 l portion of toluene which was also removed by distillation. 8 liters of methanol was added and the mixture heated to boiling temperature. A solution of NaOH (595 g, 14.9 moles) in CH3OH (16 liters) was added during about 1.5 hours. The reaction mixture obtained was cooled and its pH adjusted to 8 using conc. H2SO4 (250 ml, 4.6 moles). Remaining methanol was distilled off and CH2Cl2 (20 liters) was added to the remainder. The mixture was stirred for about 30 minutes and inorganic salts were filtered off and washed with CH2Cl2. The filtrates obtained were pooled and evaporated, yielding 1287 g of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide with a purity of 89%. The identity of the reaction product was confirmed with 1H and 13C NMR. 1H-NMR: δ(COCl3) 2.22(s,3H),2.27(s,3H),2.51(s,3H),3.81(s,3H),8.18(s,1H).
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25 L
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1457 g
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1200 mL
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1750 mL
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2065 mL
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11.65 L
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595 g
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16 L
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250 mL
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Synthesis routes and methods III

Procedure details

To a solution of sodium methoxide, prepared from Na (8.62 g, 0.375 mol) and MeOH (500 ml), was added 4-nitro-2,3,5-trimethylpyridine-N-oxide (45.5 g, 0.25 mol). The reaction mixture was refluxed for 5 h, cooled to rt and most of the solvent removed in vacuo. The slurry was diluted with water (100 ml) and extracted with CH2Cl2 (3×100 ml). The extracts were combined, washed with sat. NaCl solution, dried (MgSO4) and the solvent removed in vacuo to give 4-methoxy-2,3,5-trimethylpyridine-N-oxide as a semi-solid (37.5 g, 90%).
Name
sodium methoxide
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0 (± 1) mol
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[Compound]
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Na
Quantity
8.62 g
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500 mL
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45.5 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methoxy-2,3,5-trimethylpyridine 1-oxide
4-Methoxy-2,3,5-trimethylpyridine 1-oxide
4-Methoxy-2,3,5-trimethylpyridine 1-oxide
4-Methoxy-2,3,5-trimethylpyridine 1-oxide
4-Methoxy-2,3,5-trimethylpyridine 1-oxide
4-Methoxy-2,3,5-trimethylpyridine 1-oxide

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